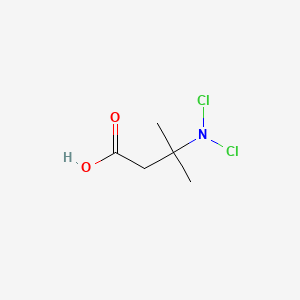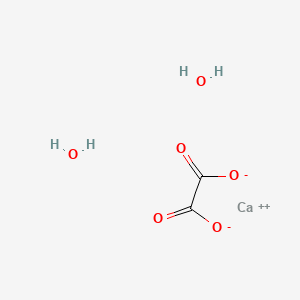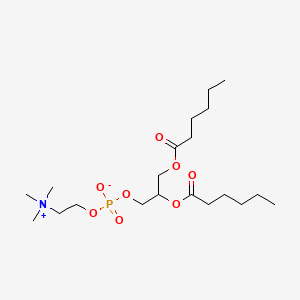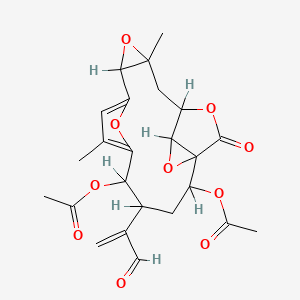
2-Amino-4-chloro-4-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-4-pentenoic acid is a natural product found in Amanita pseudoporphyria with data available.
Wissenschaftliche Forschungsanwendungen
Infrared Spectroscopy of Coordination Complexes : 2-Amino-4-chloro-4-pentenoic acid, among other similar compounds, has been studied for its infrared spectra in relation to its metal complexes with nickel-II, copper-II, and zinc-II. These complexes demonstrate covalent nitrogen-to-metal bonds and have implications in understanding the resonance structure of the carboxylate ion in metal coordination compounds (Moreno, Dittmer, & Quagliano, 1960).
Enzymatic Inactivation Studies : L-2-amino-4-chloro-4-pentenoic acid (L-ACP) has been observed to inactivate L-methionine γ-lyase, a mechanism that involves enzymatic dehalogenation and could form a basis for understanding specific enzyme interactions (Esaki et al., 1989).
Bacterial Dehalogenation and Deamination : Research has identified enzymes in Proteus mirabilis that can catalyze the release of chloride ion from L-2-amino-4-chloro-4-pentenoic acid, leading to the formation of 2-keto-4-pentenoic acid, ammonia, and chloride ion. This finding is significant for understanding bacterial metabolism and enzymatic reactions (Moriguchi, Hoshino, & Hatanaka, 1987).
Synthesis of 4-Hydroxyproline Derivatives : Studies have shown that derivatives of 2-amino-4-pentenoic acid can be used in the synthesis of 4-hydroxyproline derivatives, which have potential applications in the development of new pharmaceuticals and biochemical research (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Characterization in Amanita cokeri Extract : The presence of 2-amino-4-chloro-4-pentenoic acid has been identified in the mushroom Amanita cokeri, contributing to the understanding of the biochemical composition and potential biological activities of mushrooms (Drehmel & Chilton, 2002).
Use in Amino Acid Protection and Resolution : N-Substituted 2-amino-4-pentenoic acid derivatives have been shown to assist in the chromatographic separation of amino acid isomers, which is crucial for the study and synthesis of various biologically active compounds (Lodder, Wang, & Hecht, 2000).
Synthesis of Hydroxyproline from Derivatives : Research has explored the synthesis of hydroxyproline, an important amino acid in collagen, from derivatives of 2-amino-4-pentenoic acid. This synthesis process has implications in the study of amino acids and protein structure (Gaudry, Berlinguet, Langis, & Paris, 1956).
Effect on Glutamate Decarboxylase : 2-Amino-4-chloro-4-pentenoic acid derivatives have been studied for their effect on brain glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. This research helps in understanding neurochemical pathways and potential targets for neurological disorder treatments (Reingold & Orlowski, 1979).
Eigenschaften
CAS-Nummer |
55528-30-8 |
|---|---|
Produktname |
2-Amino-4-chloro-4-pentenoic acid |
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9) |
InChI-Schlüssel |
WLZNZXQYFWOBGU-UHFFFAOYSA-N |
SMILES |
C=C(CC(C(=O)O)N)Cl |
Kanonische SMILES |
C=C(CC(C(=O)O)N)Cl |
Andere CAS-Nummern |
5452-25-5 |
Synonyme |
2-amino-4-chloro-4-pentenoic acid L-ACP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)









![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)

